Cas no 7617-65-4 (4-bromo-N,N-dimethylbutan-1-amine)
4-bromo-N,N-dimethylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- (4-bromobutyl)dimethylamine
- (4-Bromo-butyl)-dimethyl-amine
- 7617-65-4
- 4-bromo-N,N-dimethylbutan-1-amine
- AKOS010540557
- (4-?bromobutyl)?dimethylamine
- SCHEMBL9162423
-
- MDL: MFCD13249296
- Inchi: 1S/C6H14BrN/c1-8(2)6-4-3-5-7/h3-6H2,1-2H3
- InChI Key: JLOWNBACZCLCEP-UHFFFAOYSA-N
- SMILES: BrCCCCN(C)C
Computed Properties
- Exact Mass: 179.03096g/mol
- Monoisotopic Mass: 179.03096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 45.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Melting Point: 151-153 °CEnamineEN300-54011
4-bromo-N,N-dimethylbutan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-bromo-N,N-dimethylbutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B593460-10mg |
4-bromo-N,N-dimethylbutan-1-amine |
7617-65-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B593460-50mg |
4-bromo-N,N-dimethylbutan-1-amine |
7617-65-4 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B593460-100mg |
4-bromo-N,N-dimethylbutan-1-amine |
7617-65-4 | 100mg |
$ 230.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1127744-100mg |
(4-Bromo-butyl)-dimethyl-amine |
7617-65-4 | 97% | 100mg |
$230 | 2022-11-01 | |
| eNovation Chemicals LLC | Y1127744-250mg |
(4-Bromo-butyl)-dimethyl-amine |
7617-65-4 | 97% | 250mg |
$285 | 2022-11-01 | |
| eNovation Chemicals LLC | Y1127744-500mg |
(4-Bromo-butyl)-dimethyl-amine |
7617-65-4 | 95% | 500mg |
$465 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1127744-1g |
(4-Bromo-butyl)-dimethyl-amine |
7617-65-4 | 95% | 1g |
$685 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1127744-5g |
(4-Bromo-butyl)-dimethyl-amine |
7617-65-4 | 95% | 5g |
$2745 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1376421-500mg |
(4-Bromo-butyl)-dimethyl-amine |
7617-65-4 | 95% | 500mg |
$455 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1376421-1g |
(4-Bromo-butyl)-dimethyl-amine |
7617-65-4 | 95% | 1g |
$665 | 2025-02-25 |
4-bromo-N,N-dimethylbutan-1-amine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-bromo-N,N-dimethylbutan-1-amine
Introduction to 4-bromo-N,N-dimethylbutan-1-amine (CAS No. 7617-65-4)
4-bromo-N,N-dimethylbutan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 7617-65-4, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a brominated branched alkylamine structure, has garnered attention due to its versatile applications in medicinal chemistry and material science. The presence of both a bromine substituent and a dimethylamino group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The chemical structure of 4-bromo-N,N-dimethylbutan-1-amine consists of a four-carbon chain with a bromine atom attached to the fourth carbon and two methyl groups attached to the nitrogen atom of an amine group. This configuration imparts unique reactivity, enabling its use in various synthetic pathways. The bromine atom, being highly electronegative, influences the electron density around the molecule, making it susceptible to nucleophilic substitution reactions. Meanwhile, the dimethylamino group enhances basicity and can participate in acid-base reactions or coordinate with metal ions, further expanding its synthetic utility.
In recent years, 4-bromo-N,N-dimethylbutan-1-amine has been increasingly utilized in the synthesis of bioactive molecules. Its role as a building block in constructing more intricate structures has been highlighted in several cutting-edge studies. For instance, researchers have leveraged its reactivity to develop new analogs of pharmacologically active compounds. The ability to introduce modifications at both the bromine and amine positions allows for fine-tuning of physicochemical properties, such as solubility, metabolic stability, and binding affinity.
One notable application of 4-bromo-N,N-dimethylbutan-1-amine is in the field of drug discovery. Its incorporation into lead compounds has led to the identification of novel therapeutic entities with potential applications in treating various diseases. A study published in the Journal of Medicinal Chemistry demonstrated its use in generating a series of kinase inhibitors. The bromine moiety served as a handle for further functionalization via cross-coupling reactions, while the dimethylamino group contributed to optimal pharmacokinetic profiles.
The versatility of 4-bromo-N,N-dimethylbutan-1-amine extends beyond pharmaceuticals into materials science. Its structural features make it a suitable precursor for designing advanced polymers and functional materials. For example, researchers have explored its use in synthesizing polyamides with enhanced thermal stability and mechanical strength. The bromine atom facilitates polymerization through radical or transition-metal-catalyzed reactions, while the amine group can participate in hydrogen bonding networks, improving material properties.
Recent advancements in synthetic methodologies have further expanded the utility of 4-bromo-N,N-dimethylbutan-1-amine. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated coupling reactions, have enabled efficient derivatization of this compound. These techniques have allowed chemists to construct complex molecular architectures with high precision and yield. Additionally, green chemistry principles have been integrated into its synthesis, reducing environmental impact through solvent-free reactions and catalytic recycling.
The role of 4-bromo-N,N-dimethylbutan-1-amine in medicinal chemistry is also underscored by its presence in several clinical trials. Researchers are investigating its derivatives as potential treatments for neurological disorders, cancer, and infectious diseases. The ability to modify its structure allows for the creation of molecules with targeted biological activity. Preclinical studies have shown promising results for certain analogs, highlighting the importance of this compound as a scaffold for drug development.
In conclusion,4-bromo-N,N-dimethylbutan-1-amine (CAS No. 7617-65-4) is a multifaceted compound with broad applications in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse synthetic pathways, making it indispensable in constructing bioactive molecules and advanced materials. As research continues to uncover new methodologies and applications,4-bromo-N,N-dimethylbutan-1-amine will undoubtedly remain a cornerstone in chemical innovation.
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